Delamanid-D4
Overview
Description
Delamanid D4 is a deuterium-labeled derivative of Delamanid, an anti-tuberculosis agent. Delamanid is a nitro-dihydro-imidazooxazole compound that exhibits potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . Delamanid D4 is primarily used in research to study the pharmacokinetics and metabolism of Delamanid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delamanid D4 involves the incorporation of deuterium atoms into the Delamanid molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions for Delamanid D4 are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of Delamanid D4 would follow similar principles as the synthesis of Delamanid, with additional steps to ensure the incorporation of deuterium. This typically involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: Delamanid D4, like Delamanid, undergoes several types of chemical reactions, including:
Reduction: The nitro group in Delamanid can be reduced to an amine group.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens or nitrating agents.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major products include various oxidized forms of the nitro group.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Delamanid D4 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Delamanid in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Delamanid.
Drug Interaction Studies: Used to investigate potential interactions between Delamanid and other drugs.
Biological Research: Employed in studies related to the mechanism of action of Delamanid and its effects on Mycobacterium tuberculosis.
Industrial Research: Utilized in the development and optimization of anti-tuberculosis therapies.
Mechanism of Action
Delamanid D4, like Delamanid, exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . The compound is a prodrug that is activated by the mycobacterial F420-dependent nitroreductase enzyme, leading to the generation of reactive intermediates that inhibit mycolic acid synthesis . This disruption of cell wall synthesis ultimately results in the death of the mycobacteria.
Comparison with Similar Compounds
Pretomanid: Another nitroimidazole compound used to treat multidrug-resistant tuberculosis.
Bedaquiline: A diarylquinoline compound that targets the ATP synthase enzyme in Mycobacterium tuberculosis.
Uniqueness of Delamanid D4: Delamanid D4 is unique due to its deuterium labeling, which allows for more precise studies of the pharmacokinetics and metabolism of Delamanid. This isotopic labeling provides valuable insights into the drug’s behavior in biological systems and helps in optimizing its therapeutic use.
Properties
IUPAC Name |
(2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i2D,3D,4D,5D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-HALYWNOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)[2H])[2H])OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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